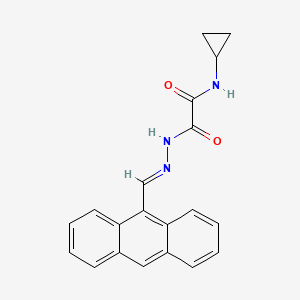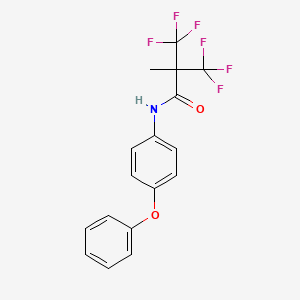![molecular formula C17H18BrN3O B11541542 2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11541542.png)
2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound with a complex structure that includes a bromophenyl group and a phenylpropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 3-bromoaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 1-phenylpropylidene under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the hydrazide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylene]acetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both bromophenyl and phenylpropylidene groups
Propriétés
Formule moléculaire |
C17H18BrN3O |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
2-(3-bromoanilino)-N-[(E)-1-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C17H18BrN3O/c1-2-16(13-7-4-3-5-8-13)20-21-17(22)12-19-15-10-6-9-14(18)11-15/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-16+ |
Clé InChI |
AEZGULTYEYMQRO-CAPFRKAQSA-N |
SMILES isomérique |
CC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C2=CC=CC=C2 |
SMILES canonique |
CCC(=NNC(=O)CNC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(3-methylthiophen-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11541460.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3,4-dimethoxyaniline](/img/structure/B11541463.png)
![3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11541467.png)
![Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11541473.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11541475.png)
![4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol](/img/structure/B11541478.png)
![5,5-Bis[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11541481.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11541498.png)



![5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11541536.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11541538.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541545.png)
